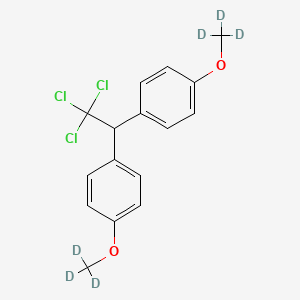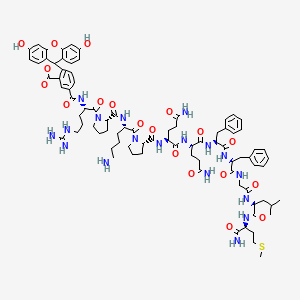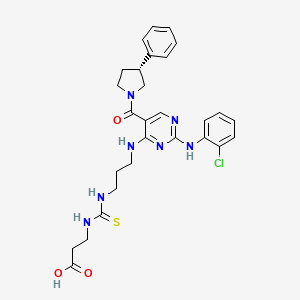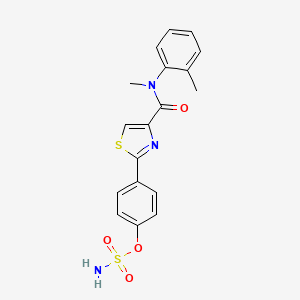![molecular formula C16H14O6 B12392929 (2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hesperetin-D3 is a deuterated form of hesperetin, a flavanone class of flavonoids predominantly found in citrus fruits such as lemons and oranges. Hesperetin is known for its antioxidant, anti-inflammatory, and anti-cancer properties. The deuterated form, Hesperetin-D3, is synthesized to enhance the stability and bioavailability of the compound, making it more effective in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hesperetin-D3 can be synthesized through the deuteration of hesperetin. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where hesperetin is treated with deuterium gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure selective deuteration.
Industrial Production Methods
Industrial production of Hesperetin-D3 involves large-scale deuteration processes. The starting material, hesperetin, is subjected to deuterium gas in a reactor equipped with a palladium catalyst. The reaction conditions are optimized to achieve high yield and purity of Hesperetin-D3. The product is then purified using techniques such as crystallization or chromatography to remove any unreacted starting material and by-products.
Chemical Reactions Analysis
Types of Reactions
Hesperetin-D3 undergoes various chemical reactions, including:
Oxidation: Hesperetin-D3 can be oxidized to form hesperetin-7-O-glucuronide and other metabolites.
Reduction: The compound can be reduced to form dihydrohesperetin-D3.
Substitution: Hesperetin-D3 can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hesperetin-7-O-glucuronide and other oxidized metabolites.
Reduction: Dihydrohesperetin-D3.
Substitution: Various substituted derivatives of Hesperetin-D3, depending on the nucleophile used.
Scientific Research Applications
Hesperetin-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of dietary supplements and functional foods due to its enhanced stability and bioavailability.
Mechanism of Action
Hesperetin-D3 exerts its effects through various molecular targets and pathways. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, leading to reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels . Hesperetin-D3 also activates the CISD2 gene, which is associated with longevity and healthspan .
Comparison with Similar Compounds
Hesperetin-D3 can be compared with other similar compounds such as:
Hesperetin: The non-deuterated form, which has similar biological activities but lower stability and bioavailability.
Hesperidin: A glycosylated form of hesperetin, which is less bioavailable but has similar antioxidant and anti-inflammatory properties.
Hesperidin Glucoside: A more water-soluble form of hesperidin, which has enhanced bioavailability compared to hesperidin.
Hesperetin-D3 is unique due to its enhanced stability and bioavailability, making it more effective in various applications compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
305.30 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1/i1D3 |
InChI Key |
AIONOLUJZLIMTK-FVELLDLOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


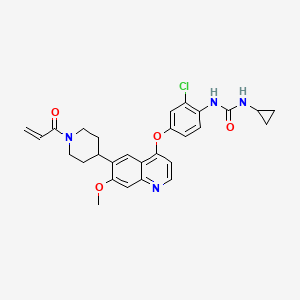
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
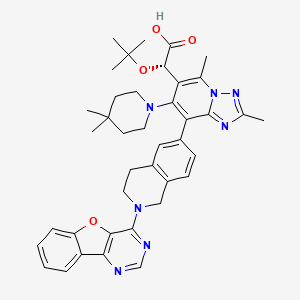
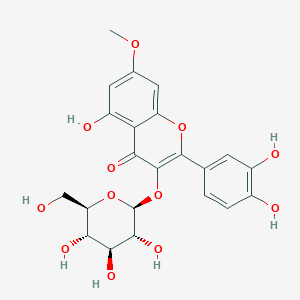

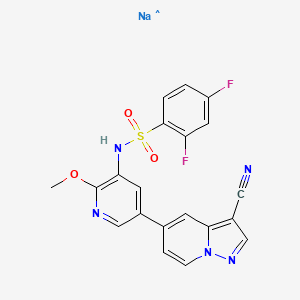
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
